2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide
Description
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a chloroacetamide derivative characterized by a cyclohexyl backbone substituted at the 4-position with a cyclopropyl-methyl-amino group and an acetamide moiety bearing a chlorine atom at the α-position. The presence of the cyclopropyl group introduces steric and electronic effects that may modulate biological activity and physicochemical properties compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
2-chloro-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-15(11-6-7-11)10-4-2-9(3-5-10)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVACEOZKREDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)NC(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Cyclopropyl-Methyl-Amino)-Cyclohexylamine
The cyclohexylamine derivative serves as the critical intermediate. While specific protocols are often proprietary, general methodologies include:
Reductive Amination
Cyclohexanone reacts with cyclopropylmethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine. This method ensures moderate yields and avoids harsh conditions.
Nucleophilic Substitution
Cyclohexyl bromide undergoes substitution with cyclopropylmethylamine in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C). Triethylamine is often added to neutralize HBr byproducts.
Example Protocol
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Combine cyclohexyl bromide (1.0 equiv), cyclopropylmethylamine (1.2 equiv), and DMF.
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Heat at 80°C for 12 hours under nitrogen.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Chloroacetylation of the Amine Intermediate
The final step involves reacting 2-(cyclopropyl-methyl-amino)-cyclohexylamine with chloroacetyl chloride under controlled conditions.
Optimized Procedure
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Dissolve the amine (1.0 equiv) in dichloromethane (DCM) and cool to 0°C.
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Add chloroacetyl chloride (1.2 equiv) dropwise over 30 minutes.
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Stir at room temperature for 4 hours, monitoring progress via TLC (silica gel, ethyl acetate/hexanes 1:1).
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Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
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Purify the crude product via recrystallization (ethanol/water).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Stoichiometry
-
Temperature : Room temperature (25°C) minimizes decomposition of chloroacetyl chloride.
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Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to amine ensures complete conversion.
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Analysis
| Technique | Key Data Points | Source |
|---|---|---|
| FT-IR | N-H stretch (3300 cm⁻¹), C=O (1650 cm⁻¹) | |
| GC-MS | Molecular ion peak at m/z 244.76 | |
| ¹H NMR | Cyclopropane protons (δ 0.65–1.05 ppm) |
Challenges and Troubleshooting
Regioselectivity in Amine Synthesis
Competing reactions during cyclohexylamine functionalization may yield positional isomers. Using bulky bases (e.g., DIPEA) or low temperatures improves selectivity for the 2-position.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, which could be facilitated by agents like potassium permanganate (KMnO₄).
Reduction: : Reduction reactions, potentially using agents like lithium aluminum hydride (LiAlH₄), might target functional groups such as the acetamide or cyclopropyl ring.
Substitution: : The chloro group makes the compound susceptible to nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) could be used.
Major Products Formed
Oxidation: : Potentially leads to the formation of corresponding alcohols, ketones, or carboxylic acids depending on the site of oxidation.
Reduction: : May yield amines or reduced cyclohexyl derivatives.
Substitution: : New functionalized derivatives, such as azido or cyano compounds.
Scientific Research Applications
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is utilized in various fields:
Chemistry: : As a reagent or intermediate in organic synthesis due to its unique reactivity.
Biology: : For exploring biochemical pathways and interactions, particularly in studies involving enzyme inhibition or protein binding.
Medicine: : Could be investigated for potential pharmacological activities, such as antimicrobial or anti-inflammatory effects.
Industry: : Used in the development of new materials or as a catalyst for specific reactions.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The presence of the acetamide group suggests potential activity in inhibiting enzyme functions through covalent modification. The chlorinated cyclohexyl ring may facilitate binding to hydrophobic pockets within proteins, thereby altering their activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key parameters of 2-chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide with structurally related compounds:
Notes:
- XLogP3: The target compound’s lipophilicity (estimated XLogP3 ~3.1) is higher than ethyl-substituted analogs (2.8) due to the cyclopropyl group’s hydrophobicity but lower than aryl ether derivatives (e.g., 4.2 for the ethoxyphenoxy analog) .
- Molecular Weight: The cyclopropyl-methyl-amino group increases molecular weight compared to simpler alkyl substituents (e.g., ethyl: 203.71 vs. target: ~265.78).
Key Research Findings and Gaps
- Structural Insights: Cyclohexyl-substituted chloroacetamides exhibit conformational flexibility, with chair conformations observed in crystal structures (e.g., N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide) .
- Synthetic Challenges : Steric hindrance from the cyclopropyl group may complicate reactions requiring nucleophilic substitution at the acetamide chlorine .
- Data Limitations : Direct pharmacological or environmental data for the target compound are absent; most inferences derive from analogs .
Biological Activity
2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a synthetic compound with a complex molecular structure characterized by the presence of a chloro group, an acetamide moiety, and a cyclohexyl group substituted with a cyclopropyl-methyl amino group. Its molecular formula is , and it has a molecular weight of approximately 241.75 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
The chemical reactivity of this compound is primarily influenced by the chlorine atom, which enhances its reactivity and allows for diverse synthetic pathways. Common synthesis methods include:
- Reaction with Cyclohexylamine : The compound can be synthesized through reactions involving cyclohexylamine and chloroacetyl chloride under controlled conditions.
- Use of Solvents and Catalysts : Solvents such as dichloromethane and catalysts like triethylamine are often employed to facilitate the reaction process.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may function as an allosteric modulator, influencing receptor activity and downstream signaling pathways. The compound's structural features enable it to bind selectively to various receptors, potentially altering their conformational states and functional outcomes.
Therapeutic Potential
Research indicates that this compound may exhibit several therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest potential applications in reducing inflammation through modulation of immune responses.
- Analgesic Properties : The compound has been explored for its pain-relieving effects, possibly through interactions with pain receptors .
- Anticancer Activity : Some derivatives have shown cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent .
Data Table: Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential anti-inflammatory, analgesic, anticancer | |
| 2-Chloro-N-(cyclohexylcarbamoyl)acetamide | Different substituent; moderate anti-inflammatory | |
| N-(3,5-Dimethyladamantan-1-yl)acetamide | Anticancer activity; distinct structural features | |
| Dicyclopropylamine hydrochloride | Neuroprotective effects; different mechanism |
Study 1: Analgesic Effects
In a study examining the analgesic properties of various acetamides, this compound was tested in animal models. Results indicated significant pain relief compared to control groups, suggesting its utility in pain management therapies.
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin. This finding supports further exploration into its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via amide coupling between chloroacetyl chloride and a cyclohexylamine derivative. A general procedure involves:
- Reacting 4-(cyclopropyl-methyl-amino)-cyclohexylamine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
- Purification via extraction (e.g., water/DCM) and column chromatography.
Q. Table 1: Comparison of Reaction Conditions for Similar Chloroacetamides
| Compound | Solvent | Base | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| 2-Chloro-N-(4-methoxyphenyl)acetamide | DCM | DIPEA | 0 | 80 | |
| 2-Chloro-N-(4-fluorophenyl)acetamide | Ethanol | NaHCO₃ | RT | 75 |
Key Optimization Strategies:
- Lower temperatures (0–5°C) reduce side reactions.
- Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity. For example, the chloroacetamide group shows a singlet at ~4.0–4.2 ppm (CH₂Cl) in ¹H NMR .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirms stereochemistry. In similar structures, dihedral angles between the acetamide and cyclohexyl groups range from 80–85° .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₂H₂₀ClN₂O: 265.1215) .
Q. Table 2: Key Crystallographic Parameters for Chloroacetamide Derivatives
| Compound | Hydrogen Bond (Å) | Dihedral Angle (°) | Ref |
|---|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)acetamide | N–H⋯O (2.12) | 83.08 | |
| 2-(4-Chlorophenyl)acetamide | N–H⋯O (2.08) | 85.20 |
Q. What safety protocols should be followed when handling this compound during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of chloroacetyl chloride vapors .
- First Aid : In case of skin contact, wash with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of chloroacetamide derivatives?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., Leishmania donovani for antileishmanial studies) and control compounds .
- Purity Validation : Confirm compound integrity via HPLC (>98% purity) and HRMS .
- Structural Analog Analysis : Compare substituent effects (e.g., cyclopropyl vs. aromatic groups) on activity .
Q. How does the cyclohexyl substituent influence intermolecular interactions compared to aromatic analogs?
Methodological Answer:
- Steric Effects : The bulky cyclohexyl group reduces π-π stacking but enhances van der Waals interactions in crystal packing.
- Hydrogen Bonding : Cyclohexyl derivatives lack planar aromatic systems, leading to weaker N–H⋯O interactions compared to fluorophenyl analogs (e.g., bond lengths: 2.12 Å vs. 2.08 Å) .
- Solubility : Cyclohexyl groups increase hydrophobicity, requiring polar solvents (e.g., DMSO) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
